molecular formula C10H3BrClF4N B1521389 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline CAS No. 1227293-57-3

4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B1521389
CAS No.: 1227293-57-3
M. Wt: 328.49 g/mol
InChI Key: QRORRAMYBPFAQC-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline is a sophisticated, multifunctional quinoline derivative designed for advanced research applications in medicinal chemistry and drug discovery. This compound integrates four distinct halogen substituents (Br, Cl, F) and a trifluoromethyl group onto the quinoline scaffold, making it a highly valuable and versatile synthetic intermediate. The specific substitution pattern is engineered to enhance its reactivity and interaction with biological targets. The quinoline core is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities. This particular derivative is primarily of interest for developing novel therapeutic agents. Its potential applications include serving as a key precursor in the synthesis of compounds for antimalarial research , as quinoline-based molecules like chloroquine and mefloquine are established antimalarials that act by interfering with hemoglobin digestion in the parasite's acidic food vacuole . Furthermore, its structure suggests significant potential in antimicrobial research . Structurally similar trifluoromethylquinolines have demonstrated promising in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The bromine atom at the 4-position is a highly versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly generate a diverse library of complex molecules for structure-activity relationship (SAR) studies . The presence of both chlorine and fluorine atoms can fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like properties . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClF4N/c11-4-3-7(10(14,15)16)17-9-5(12)1-2-6(13)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRORRAMYBPFAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC(=N2)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Cyclization

The synthesis typically starts from substituted anilines or halogenated benzotrifluoride derivatives. For example, 2-amino-4-bromo-5-fluorobenzotrifluoride or related m-substituted anilines are common precursors. The quinoline ring is formed via cyclization reactions such as:

  • Cyclization with malonic acid derivatives: As described in patent WO2010129451, m-alkoxy anilines undergo cyclization with malonic acid to yield 2,4-dichloro-7-alkoxyquinolines, which serve as intermediates for further halogenation and substitution.

  • Pfitzinger or Skraup reactions: These classical quinoline syntheses involve condensation of anilines with carbonyl compounds under acidic conditions, enabling ring closure and functionalization.

Halogenation Approaches

Representative Preparation Route

A typical synthetic sequence for 4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline involves the following steps:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization m-substituted aniline + malonic acid, heat Formation of 2,4-dichloro-7-alkoxyquinoline
2 Bromination Bromine or NBS in suitable solvent Introduction of bromine at position 4
3 Fluorination/Chlorination Electrophilic halogenation or starting from halogenated precursors Installation of chlorine at position 8 and fluorine at position 5
4 Suzuki-Miyaura coupling Pd catalyst, boronic acid/trifluoroborate, base Substitution of chloro group at position 2 with trifluoromethyl group
5 Purification Chromatography or recrystallization Isolation of pure this compound

Detailed Research Findings and Data

Patent WO2010129451 Insights

  • The patent presents an improved process for preparing bromo-substituted quinolines using 2,4-dichloro-7-alkoxyquinolines as key intermediates.

  • The cyclization of m-alkoxy anilines with malonic acid is a reliable method for quinoline core formation.

  • Bromination is achieved directly on these intermediates, facilitating rapid access to bromo-substituted quinolines.

  • Subsequent Suzuki coupling enables the introduction of trifluoromethyl groups or other substituents at the 2-position.

Fluorination and Trifluoromethylation

  • Fluorine substitution at position 5 and chlorine at position 8 are often incorporated via starting materials or selective halogenation.

  • Trifluoromethyl groups are introduced via cross-coupling with trifluoromethylated boronic acids or via nucleophilic trifluoromethylation reagents.

Reaction Conditions and Optimization

  • Control of temperature during bromination and coupling steps is crucial to avoid over-substitution or side reactions.

  • Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed in Suzuki couplings under mild conditions.

  • Bases like potassium carbonate or cesium carbonate facilitate coupling reactions.

  • Solvents such as toluene, dioxane, or DMF are preferred for their ability to dissolve both organic and inorganic reagents.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Cyclization temperature 150–200 °C Heating with malonic acid or derivatives
Bromination reagent Bromine, NBS Stoichiometric amounts to avoid polybromination
Bromination solvent Dichloromethane, chloroform Inert solvents preferred
Suzuki catalyst Pd(PPh3)4, Pd(dppf)Cl2 1–5 mol% catalyst loading
Base for coupling K2CO3, Cs2CO3 2 equivalents typically
Coupling solvent Toluene, dioxane, DMF Depends on solubility
Reaction temperature (coupling) 80–110 °C Controlled to avoid side reactions
Purification Column chromatography, recrystallization To achieve high purity

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: It can engage in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinoline derivative.

Scientific Research Applications

Chemistry: In organic synthesis, 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline serves as a versatile building block for constructing more complex molecules. Its unique substituents make it valuable for studying electronic effects and steric hindrance in chemical reactions.

Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.

Industry: In the materials science industry, this compound can be used to synthesize novel polymers and materials with specific electronic and optical properties. Its derivatives may find applications in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism by which 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogens and a trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets.

Molecular Targets and Pathways:

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Key Findings References
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline 4-Br, 8-Cl, 5-F, 2-CF₃ Unique halogen combination; potential for tailored bioactivity. N/A
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline 8-Cl, 5-F, 4-OCH₃, 2-CF₃ Methoxy at position 4 reduces steric bulk compared to bromo, potentially altering solubility.
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline 4-Br, 7-Cl, 8-CH₃, 2-CF₃ Methyl at position 8 improves steric hindrance but may reduce halogen bonding efficacy in medicinal applications.
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline 6-Br, 4-Cl, 8-F, 2-CF₃ Bromo at position 6 vs. 4 shifts electronic effects; lower molar mass (328.49 g/mol) compared to the target compound.
6-Methoxy-4-trifluoromethyl-quinolin-2-amine derivatives 6-OCH₃, 4-CF₃, 2-NH₂ Demonstrated antitumor activity via inhibition of tumor cell proliferation.
RCQs with 7-chloro substitution 7-Cl, variable substituents 7-Chloro analogs exhibit superior antiplasmodial activity compared to 2-, 5-, or 8-substituted derivatives.

Key Observations

Substituent Position and Bioactivity Anti-Plasmodial Activity: Compounds with 7-chloro substitution (e.g., ) show higher activity against Plasmodium falciparum than those with 8-chloro, as in the target compound. This suggests positional sensitivity in antimalarial applications . Antitumor Potential: Methoxy or amino groups at position 2 () correlate with antitumor activity, while the trifluoromethyl group in the target compound may enhance metabolic stability for similar applications .

Halogen Substitutions: Bromo at position 4 (target compound) vs. 6 () alters steric bulk and electronic distribution, impacting interactions with biological targets.

Physicochemical Properties Lipophilicity: The target compound’s multiple halogens increase lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.

Research Implications

The target compound’s polyhalogenated structure offers a template for optimizing bioactivity in drug discovery. For example:

  • Antimalarial Applications : Replacing 8-chloro with 7-chloro (as in ) could enhance antiplasmodial efficacy .
  • Antitumor Development: Incorporating amino or methoxy groups () while retaining the trifluoromethyl group may balance potency and solubility .

Biological Activity

4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H4BrClF3N
  • Molecular Weight : 310.50 g/mol
  • IUPAC Name : 8-bromo-4-chloro-2-(trifluoromethyl)quinoline

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that modifications in the quinoline structure enhanced antibacterial and antituberculosis properties, suggesting that this compound could be effective against resistant strains of bacteria .

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. In vitro assays have indicated that it can inhibit cell proliferation in various cancer cell lines. For instance, a study reported IC50 values (the concentration required to inhibit cell growth by 50%) of less than 10 μM against human cancer cell lines such as HCT-116 and MIA PaCa-2 .

Cell LineIC50 (μM)
HCT-1166.15 ± 2.9
MIA PaCa-26.43 ± 3.0

The mechanism of action of this compound involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation. It has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, the compound was tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Anticancer Studies :
    A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The results showed that the compound inhibited cell growth effectively, with a notable increase in apoptosis rates compared to untreated controls .

Q & A

Q. What are the key synthetic routes for 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline?

  • Methodological Answer : Synthesis typically involves sequential halogenation and trifluoromethylation. For example:
  • Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 80–100°C to introduce bromine at the 4-position .
  • Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) or nucleophilic substitution (e.g., using CuCl) at the 8-position .
  • Fluorination : Fluorine can be introduced via Balz-Schiemann reaction or direct electrophilic fluorination .
  • Trifluoromethylation : Cross-coupling reactions (e.g., using CF₃Cu or CF₃I) or radical trifluoromethylation .
    Critical Step: Order of substitution impacts regioselectivity; bromine and chlorine are often introduced first due to their directing effects .

Q. How is the compound purified and characterized after synthesis?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: DCM/hexane) .
  • Characterization :
  • NMR : ¹⁹F NMR detects trifluoromethyl groups (δ ~ -60 ppm), while ¹H/¹³C NMR resolves halogen positions .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 346.92) .
  • X-ray Crystallography : Resolves substituent positions and crystal packing (e.g., Acta Crystallographica reports for similar quinolines) .

Advanced Research Questions

Q. How do substituent positions influence reactivity and biological activity in halogenated quinolines?

  • Methodological Answer : Substituent positions dictate electronic and steric effects:
  • Bromine at 4-position : Enhances electrophilic substitution at adjacent positions but may sterically hinder coupling reactions .
  • Chlorine at 8-position : Electron-withdrawing effect increases acidity of the quinoline nitrogen, affecting coordination with metal catalysts .
  • Fluorine at 5-position : Improves metabolic stability and membrane permeability in biological assays .
  • Trifluoromethyl at 2-position : Strong electron-withdrawing effect stabilizes intermediates in cross-coupling reactions .
    Example: 4-Bromo-8-(trifluoromethyl)quinoline shows higher antimicrobial activity than its 6-bromo analog due to optimized substituent alignment .

Q. What strategies resolve contradictions in reactivity data for halogenated quinolines?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or competing reaction pathways:
  • Case Study : Bromination with NBS in acetic acid yields >90% purity, but DMF as solvent leads to side-product formation (e.g., debromination) .
  • Resolution : Use computational modeling (DFT) to predict substituent effects or optimize reaction conditions via DoE (Design of Experiments) .
    Example: Fluorine at 5-position reduces π-stacking in crystal structures, altering solubility compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline

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